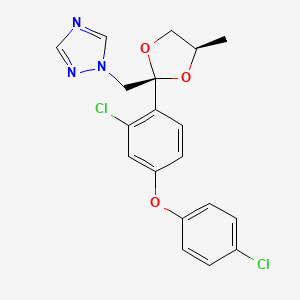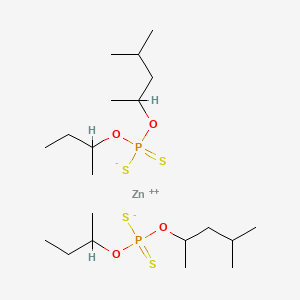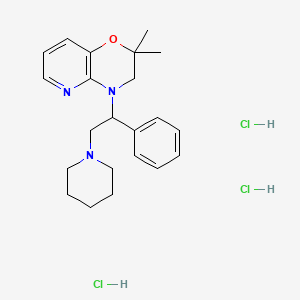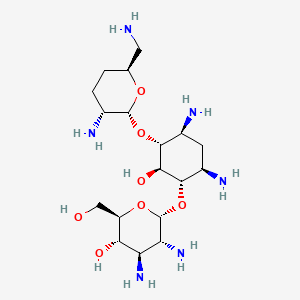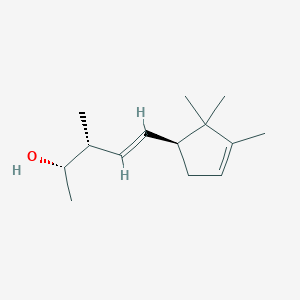
Disodium 4-(oleamido mipa)-sulfosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-(oleamido mipa)-sulfosuccinate is a surfactant commonly used in personal care products and cosmetics. It is known for its ability to enhance the foaming properties of formulations and improve the viscosity of products. This compound is derived from oleic acid and isopropanolamine, making it a versatile ingredient in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(oleamido mipa)-sulfosuccinate typically involves the reaction of oleic acid with monoisopropanolamine (MIPA) to form oleamido MIPA. This intermediate is then reacted with maleic anhydride to form the sulfosuccinate ester. The final step involves neutralization with sodium hydroxide to produce the disodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-(oleamido mipa)-sulfosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfosuccinate group to a simpler form, such as a sulfide.
Substitution: The compound can participate in substitution reactions where the sulfosuccinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Disodium 4-(oleamido mipa)-sulfosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: The compound is used in cell culture media and other biological applications due to its surfactant properties.
Medicine: It is used in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: The compound is widely used in personal care products, such as shampoos, conditioners, and body washes, due to its foaming and viscosity-enhancing properties.
Wirkmechanismus
The mechanism of action of disodium 4-(oleamido mipa)-sulfosuccinate involves its ability to reduce surface tension and enhance the foaming properties of formulations. The compound interacts with water and oil phases, forming micelles that trap and remove dirt and oil from surfaces. This makes it an effective cleansing agent in personal care products.
Vergleich Mit ähnlichen Verbindungen
Disodium 4-(oleamido mipa)-sulfosuccinate can be compared with other similar compounds, such as:
Cocamide MIPA: Derived from coconut oil, it also acts as a surfactant and foam booster.
Lauramide MIPA: Derived from lauric acid, it has similar surfactant properties.
Stearamide MIPA: Derived from stearic acid, it is used in similar applications but has different fatty acid chain lengths.
The uniqueness of this compound lies in its specific fatty acid chain derived from oleic acid, which provides distinct properties in terms of foaming and viscosity enhancement.
Eigenschaften
CAS-Nummer |
97043-73-7 |
|---|---|
Molekularformel |
C25H43NNa2O8S |
Molekulargewicht |
563.7 g/mol |
IUPAC-Name |
disodium;4-[1-[[(Z)-octadec-9-enoyl]amino]propan-2-yloxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C25H45NO8S.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)26-20-21(2)34-24(28)19-22(25(29)30)35(31,32)33;;/h10-11,21-22H,3-9,12-20H2,1-2H3,(H,26,27)(H,29,30)(H,31,32,33);;/q;2*+1/p-2/b11-10-;; |
InChI-Schlüssel |
XMZNGOXSJASRSI-PQBRBDCOSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)OC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)OC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



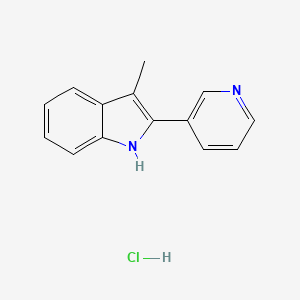
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
